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molecular formula C7H6F3NO B1316661 3-Methoxy-5-(trifluoromethyl)pyridine CAS No. 1211528-48-1

3-Methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1316661
M. Wt: 177.12 g/mol
InChI Key: FWMPCZHJJWTOIP-UHFFFAOYSA-N
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Patent
US07977354B2

Procedure details

To a solution of 3-bromo-5-trifluoromethylpyridin (2.25 g 10 mmol, prepared as described in Eur. J. Org. Chem. 2002, 327-330, in DMF was added sodium methoxide (0.8 g, 15 mmol). The resultant solution is stirred for 20 hours at 40° C. The title compound is obtained after evaporation of the solvent under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH3:12][O-:13].[Na+]>CN(C=O)C>[CH3:12][O:13][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)C(F)(F)F
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium methoxide
Quantity
0.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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